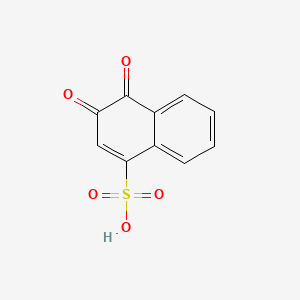

1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-

Description

Properties

IUPAC Name |

3,4-dioxonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5S/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTGRDMCBZUJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

521-24-4 (hydrochloride salt) | |

| Record name | 1,2-Naphthoquinone-4-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002066935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7062162 | |

| Record name | 3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2066-93-5 | |

| Record name | 1,2-Naphthoquinone-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2066-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Naphthoquinone-4-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002066935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-3,4-dioxonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-NAPHTHOQUINONE-4-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIL8X1R2KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,4-Naphthoquinone-1-Sulfonic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, a compound more systematically named 3,4-naphthoquinone-1-sulfonic acid. Naphthoquinones are a significant class of compounds with diverse applications, including as intermediates in dye manufacturing and as scaffolds in medicinal chemistry due to their redox properties.[1][2] This document is intended for researchers, chemists, and professionals in drug development. It outlines a robust, multi-step synthesis, beginning from naphthalene, and provides detailed mechanistic insights, step-by-step experimental protocols, and methods for characterization. The proposed synthesis is grounded in well-established principles of aromatic chemistry and oxidation reactions, drawing parallels from the synthesis of analogous, well-documented isomers.

Introduction and Strategic Overview

The target molecule, 3,4-naphthoquinone-1-sulfonic acid (CAS No. for ammonium salt: 53684-60-9), is an ortho-naphthoquinone.[3] These structures are characterized by two carbonyl groups on adjacent carbons of the naphthalene ring system. The presence of a highly polar sulfonic acid group imparts significant water solubility, a property valuable in many chemical and biological applications.[4]

Direct, published synthetic routes for this specific 3,4-dioxo-1-sulfonic acid isomer are not prevalent in the literature. Therefore, this guide proposes a logical and robust synthetic strategy based on fundamental organic chemistry principles and established syntheses of related isomers, such as the commercially significant 1,2-naphthoquinone-4-sulfonic acid (Folin's reagent).[1]

The overarching strategy involves a three-stage process:

-

Directed Sulfonation: Introduction of a sulfonic acid group at the C1 position of naphthalene.

-

Functional Group Installation: Introduction of hydroxyl and amino groups at the C3 and C4 positions to create a suitable precursor for oxidation.

-

Oxidative Conversion: Selective oxidation of the precursor to form the final ortho-quinone product.

This approach is designed to control regiochemistry and provide a high-purity final product.

Logical Flow of the Proposed Synthesis

Caption: Proposed multi-stage synthetic workflow.

Mechanistic Insights and Rationale

Stage 1: Sulfonation of Naphthalene

The synthesis commences with the electrophilic aromatic substitution of naphthalene. The sulfonation of naphthalene is highly temperature-dependent.

-

Kinetic Control: At lower temperatures (below ~60°C), the reaction favors the formation of the alpha-isomer, naphthalene-1-sulfonic acid. This is due to the lower activation energy for attack at the C1 position, which is more sterically accessible and has a higher electron density.[5]

-

Thermodynamic Control: At higher temperatures (above ~160°C), the reaction favors the more sterically hindered but thermodynamically stable beta-isomer, naphthalene-2-sulfonic acid.[6]

To achieve the desired starting material, the reaction must be conducted under kinetic control.

Stage 2: Building the Oxidation Precursor

With naphthalene-1-sulfonic acid in hand, the next phase involves installing the necessary functional groups on the same ring to facilitate ortho-quinone formation. This requires a sequence of nitration, reduction, and hydroxylation.

-

Nitration: The sulfonic acid group is a deactivating, meta-directing group. However, in the naphthalene system, substitution is heavily favored on the unsubstituted ring. Nitration will predominantly yield a mixture of 5-nitro- and 8-nitro-1-naphthalenesulfonic acids. For the synthesis of the 3,4-quinone, we require substitution on the same ring. A more effective strategy is to start with 4-amino-1-naphthalenesulfonic acid (Naphthionic acid), which is commercially available and directs substitution to the ortho position (C3).

-

Revised Strategy - Hydroxylation via Diazotization: A more direct route involves the diazotization of an amino group followed by hydrolysis to a hydroxyl group. A plausible precursor is 4-amino-3-hydroxy-1-naphthalenesulfonic acid. The synthesis of this precursor can be achieved from 4-amino-1-naphthalenesulfonic acid.

-

Oxidation: The choice of oxidizing agent is critical. Strong oxidants like chromic acid, nitric acid, or potassium dichromate are required to convert the di-functionalized naphthalene ring into a quinone. The reaction proceeds via the oxidation of the hydroxyl group and the amino group, leading to the formation of the two carbonyl functionalities. This method is well-documented for the synthesis of the 1,2-naphthoquinone-4-sulfonic acid isomer from 1-amino-2-naphthol-4-sulfonic acid, providing a strong precedent for this proposed step.[1]

Proposed Reaction Mechanism: Oxidation Step

Caption: Simplified mechanism for the final oxidation step.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on established chemical principles. It should be performed by qualified personnel with appropriate risk assessments and safety precautions.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| Naphthalene-1-sulfonic acid | C₁₀H₈O₃S | 208.24 | ≥98% | Starting Material |

| Nitric Acid (fuming) | HNO₃ | 63.01 | 90% | Corrosive, Oxidizer |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 98% | Corrosive |

| Iron powder | Fe | 55.85 | - | For reduction |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | 37% | Corrosive |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | For diazotization |

| Sodium Dichromate | Na₂Cr₂O₇ | 261.97 | ≥99% | Toxic, Carcinogen, Oxidizer |

| Sodium Chloride | NaCl | 58.44 | ACS | For salting out |

Step-by-Step Procedure

Stage 1: Synthesis of 4-Nitro-1-naphthalenesulfonic Acid

-

To a stirred solution of 100 mL of concentrated H₂SO₄, cool to 0-5°C in an ice-salt bath.

-

Slowly add 41.6 g (0.2 mol) of naphthalene-1-sulfonic acid, ensuring the temperature does not exceed 10°C.

-

Prepare the nitrating mixture by slowly adding 14.0 mL (0.33 mol) of fuming nitric acid to 50 mL of cold, concentrated H₂SO₄.

-

Add the nitrating mixture dropwise to the sulfonic acid solution over 1-2 hours, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the mixture to stir at 5°C for an additional 2 hours.

-

Pour the reaction mixture carefully onto 500 g of crushed ice.

-

The precipitated 4-nitro-1-naphthalenesulfonic acid is filtered, washed with cold brine, and used directly in the next step.

Stage 2: Synthesis of 4-Amino-1-naphthalenesulfonic Acid (Naphthionic Acid)

-

Suspend the crude nitronaphthalene sulfonic acid in 400 mL of water and add 200 mL of concentrated HCl.

-

Heat the mixture to 70-80°C and add 45 g (0.8 mol) of iron powder in small portions over 1 hour.

-

After the addition, maintain the temperature and stir for an additional 3-4 hours until the yellow color disappears.

-

Filter the hot solution to remove excess iron and iron salts.

-

Cool the filtrate to room temperature and neutralize with sodium carbonate to precipitate the Naphthionic acid.

-

Filter the product, wash with a small amount of cold water, and dry.

Stage 3: Synthesis of 4-Amino-3-hydroxy-1-naphthalenesulfonic Acid (This step requires careful control and is based on diazo chemistry)

-

Dissolve 22.3 g (0.1 mol) of Naphthionic acid in 200 mL of 5% NaOH solution.

-

Cool the solution to 0-5°C. Add a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water.

-

Slowly pour this mixture into 100 mL of 15% H₂SO₄ at 0-5°C to form the diazonium salt.

-

In a separate flask, heat 200 mL of 10% H₂SO₄ to boiling.

-

Slowly add the cold diazonium salt solution to the boiling acid. Vigorous evolution of N₂ gas will occur.

-

After the addition is complete, boil for an additional 30 minutes.

-

Cool the solution and salt out the product with NaCl. Filter and wash the crude product.

Stage 4: Oxidation to 3,4-Naphthoquinone-1-sulfonic Acid

-

Dissolve the crude 4-amino-3-hydroxy-1-naphthalenesulfonic acid (approx. 0.08 mol) in 300 mL of 10% H₂SO₄.

-

Cool the solution to 10°C.

-

Prepare a solution of 30 g (0.1 mol) of sodium dichromate in 100 mL of water.

-

Add the dichromate solution dropwise to the reaction mixture over 1 hour, maintaining the temperature below 20°C.

-

Stir for an additional 2 hours at room temperature. The solution should turn a deep red/brown color.

-

The product, 3,4-naphthoquinone-1-sulfonic acid, is often water-soluble. It can be isolated by salting out with a large excess of NaCl or by using preparative chromatography.

-

Filter the precipitated product, wash thoroughly with saturated brine to remove chromium salts, and dry under vacuum.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 3,4-naphthoquinone-1-sulfonic acid, the following analytical techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR (in D₂O) | A complex aromatic spectrum. Protons adjacent to the electron-withdrawing quinone and sulfonate groups will be downfield. |

| ¹³C NMR (in D₂O) | Two distinct carbonyl signals in the range of 175-185 ppm. Aromatic signals between 120-150 ppm. |

| FT-IR (ATR) | Strong C=O stretching vibrations around 1660-1690 cm⁻¹. Strong S=O stretching vibrations around 1040 and 1180 cm⁻¹. |

| UV-Vis (in H₂O) | Characteristic absorption maxima for the naphthoquinone chromophore. |

| HPLC | Purity assessment using a reverse-phase column (e.g., C18) with an acidic aqueous mobile phase. |

Conclusion

This guide presents a comprehensive, albeit proposed, synthetic route to 3,4-naphthoquinone-1-sulfonic acid. By leveraging well-established reactions in aromatic chemistry—including directed sulfonation, nitration-reduction sequences, diazotization-hydrolysis, and strong oxidation—a logical pathway has been constructed. The provided protocol is detailed to enable experimental validation by skilled researchers. The synthesis of this and related ortho-naphthoquinone sulfonic acids is crucial for developing new functional dyes, analytical reagents, and potential pharmaceutical agents.

References

- Rivera-Utrilla, J., et al. (2002). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. Ozone: Science & Engineering. [Available at: https://www.tandfonline.com/doi/abs/10.1080/01919510208901614]

- Al-Majedy, Y. K., et al. (2017). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152309/]

- Rivera-Utrilla, J., et al. (2002). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. Journal of Environmental Science and Health, Part A. [Available at: https://www.tandfonline.com/doi/abs/10.1081/ESE-120002821]

- Kim, K., et al. (2020). ortho-Naphthoquinone-catalyzed aerobic oxidation of amines to fused pyrimidin-4(3H)-ones: a convergent synthetic route to bouchardatine and sildenafil. Organic & Biomolecular Chemistry. [Available at: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01598k]

- Gottschalk, C., et al. (2005). Decomposition of Aqueous Naphthalene-1,5-Disulfonic Acid by Means of Oxidation Processes. Ozone: Science & Engineering. [Available at: https://www.tandfonline.com/doi/abs/10.1080/01919510590945778]

- de Carvalho, R. L., et al. (2024). The Synthesis and Reactivity of Naphthoquinonynes. Angewandte Chemie International Edition. [Available at: https://pubmed.ncbi.nlm.nih.gov/38445547/]

- Houghtaling, J., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. [Available at: https://pubs.acs.org/doi/10.1021/acsomega.9b02602]

- Carbaugh, A. D., et al. (2020). Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355610/]

- Iida, A., et al. (2020). Concise Synthesis and Evaluation of Ortho-Naphthoquinones Containing A Phenolic Hydroxy Moiety. ResearchGate. [Available at: https://www.researchgate.net/publication/338332145_Concise_Synthesis_and_Evaluation_of_Ortho-Naphthoquinones_Containing_A_Phenolic_Hydroxy_Moiety]

- Rivera-Utrilla, J., et al. (2002). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. ResearchGate. [Available at: https://www.researchgate.

- Rivera, D. G., et al. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. ResearchGate. [Available at: https://www.researchgate.

- CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones. Google Patents. [Available at: https://patents.google.

- Fieser, L. F. (1941). 1,4-Naphthoquinone. Organic Syntheses. [Available at: http://www.orgsyn.org/demo.aspx?prep=cv1p0383]

- PubChem. 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ester with 4,4'-(1-(4-(1-(4-hydroxyphenyl)-1-methylethyl)phenyl)ethylidene)bis(phenol). PubChem. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/134692493]

- CN107033041A - A kind of synthesis preparation method of naphthoquinones sulfonic acid chloride. Google Patents. [Available at: https://patents.google.

- da Silva, A. B. F., et al. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. RSC Advances. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8742468/]

- Fieser, L. F., & Martin, E. L. (1943). 2-hydroxy-1,4-naphthoquinone. Organic Syntheses. [Available at: http://www.orgsyn.org/demo.aspx?prep=cv2p0339]

- Rivera, D. G., et al. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951012/]

- EP0000155A1 - Continuous production of 1-naphthalene sulphonic acid and 1,5-naphthalene disulphonic acid. Google Patents. [Available at: https://patents.google.

- Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone) Derivatives. SynOpen. [Available at: https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0042-1751419]

- US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid. Google Patents. [Available at: https://patents.google.

- WO1991013864A1 - Method for preparing naphthalene sulphonic acids. Google Patents. [Available at: https://patents.google.

- U.S. Environmental Protection Agency. 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt (1:1). Substance Registry Services. [Available at: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID40886067]

Sources

- 1. 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents [patents.google.com]

- 6. WO1991013864A1 - Method for preparing naphthalene sulphonic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,2-Naphthoquinone-4-sulfonic Acid: Properties, Reactivity, and Applications

Introduction: Unveiling a Versatile Reagent

1,2-Naphthoquinone-4-sulfonic acid, also known by its synonym 3,4-dihydro-3,4-dioxo-1-naphthalenesulfonic acid and often referred to as β-NQS or Folin's reagent, is a water-soluble, orange to brownish-yellow crystalline powder with significant utility in both analytical chemistry and organic synthesis.[1][2][3] Its rich chemical reactivity, particularly as an electrophile, has established it as a cornerstone reagent for the derivatization and spectrophotometric quantification of primary and secondary amines, amino acids, and other nucleophilic species.[4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and key applications of 1,2-naphthoquinone-4-sulfonic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 1,2-naphthoquinone-4-sulfonic acid is fundamental to its effective application. The following table summarizes its key characteristics, compiled from various sources.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₅NaO₅S | [5] |

| Molecular Weight | 260.20 g/mol | [1][3] |

| CAS Number | 521-24-4 | [5] |

| Appearance | Orange to brownish-yellow crystalline powder | [2][6] |

| Melting Point | 289 °C (decomposes) | [1] |

| Solubility | Soluble in water; moderately soluble in acetone; slightly soluble in alcohol; insoluble in benzene, chloroform, diethyl ether, and petroleum ether. | [1][3] |

| UV-Vis Absorption (in Methanol) | λmax = 250 nm (ε = 8570 M⁻¹cm⁻¹) | [7] |

Spectral Data Insights:

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,2-naphthoquinone-4-sulfonic acid sodium salt exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the carbonyl (C=O) stretching of the quinone system, sulfonate group (S=O) stretching, and aromatic C=C stretching.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provide detailed structural information. The ¹H NMR spectrum would show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing quinone and sulfonate groups. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons, the sulfonated carbon, and the other aromatic carbons.[9][10]

-

Mass Spectrometry: Mass spectral analysis can confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.[11]

Synthesis and Purification: From Precursor to Pure Product

The most common and well-documented synthesis of 1,2-naphthoquinone-4-sulfonic acid involves the oxidation of 1-amino-2-naphthol-4-sulfonic acid.[12] This method, detailed in Organic Syntheses, provides a reliable route to the ammonium salt, which can be readily converted to other salt forms.

Diagram of the Synthesis Pathway

Caption: Mechanism of amine derivatization with 1,2-Naphthoquinone-4-sulfonic acid.

The intensity of the color produced is directly proportional to the concentration of the amine, forming the basis for quantitative spectrophotometric analysis. The wavelength of maximum absorbance (λmax) of the resulting adduct varies depending on the specific amine, but typically falls within the visible region of the spectrum. [13]

Reaction with Thiols

Similar to amines, thiol-containing compounds can react with 1,2-naphthoquinone-4-sulfonic acid. This reaction can proceed via a redox mechanism where the thiol reduces the quinone to a hydroquinone, or through a nucleophilic addition/substitution. [14][15]The specific pathway is dependent on the reaction conditions and the nature of the thiol. This reactivity has been exploited for the fluorimetric determination of pharmaceutical compounds containing thiol groups. [14]

Redox Cycling and Oxidative Stress

Quinones, including 1,2-naphthoquinone-4-sulfonic acid, can participate in redox cycling. [5]They can accept one or two electrons to form semiquinone radicals and hydroquinones, respectively. [16]In biological systems, this redox activity can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress. [5]This property is an area of active research, particularly in the context of the biological activities of naphthoquinone derivatives.

Applications in Research and Development

The unique reactivity of 1,2-naphthoquinone-4-sulfonic acid has led to its widespread use in several scientific domains.

-

Quantitative Analysis of Pharmaceuticals: A primary application is the spectrophotometric determination of drugs containing primary or secondary amine functional groups. [4][17]This method is valued for its simplicity, speed, and cost-effectiveness. [4]* Amino Acid Analysis: Historically, it was used for the colorimetric determination of amino acids, although its use for this purpose has been largely superseded by more specific methods. [18]* Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex naphthoquinone derivatives. [4]These derivatives are often investigated for their potential biological activities, including anticancer properties. [5]* Detection of Thiols: Its reaction with thiols has been adapted for the fluorimetric quantification of thiol-containing drugs. [14]

Experimental Protocol: Spectrophotometric Determination of a Primary Amine

The following is a generalized, step-by-step protocol for the quantitative determination of a primary amine using 1,2-naphthoquinone-4-sulfonic acid. Optimization of parameters such as pH, reaction time, and temperature is crucial for specific applications.

Workflow for Amine Quantification

Caption: Workflow for spectrophotometric amine quantification.

Materials and Reagents:

-

1,2-Naphthoquinone-4-sulfonic acid sodium salt

-

Primary amine standard and sample solutions of known approximate concentration

-

Alkaline buffer solution (e.g., borate or carbonate buffer, pH 10) [19]* Distilled or deionized water

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

Procedure:

-

Preparation of Reagent Solution: Prepare a fresh solution of 1,2-naphthoquinone-4-sulfonic acid sodium salt (e.g., 0.2-0.4% w/v) in distilled water. [19]Protect this solution from light.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of the primary amine of interest with known concentrations.

-

Reaction: In a set of volumetric flasks, add a known volume of each standard solution (and the unknown sample solution in a separate flask). To each flask, add a specific volume of the alkaline buffer solution, followed by the 1,2-naphthoquinone-4-sulfonic acid solution. A blank should be prepared using the solvent of the amine solution instead of the amine itself.

-

Incubation: Allow the reaction to proceed for a predetermined amount of time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C). [19]This step is crucial for consistent color development.

-

Dilution: Dilute the contents of each flask to the final volume with distilled water and mix thoroughly.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against the reagent blank. The λmax should be determined beforehand by scanning the spectrum of one of the colored product solutions. For many amine adducts, this is in the range of 480-490 nm. [18][19]7. Data Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations. Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Conclusion: A Timeless Reagent in Modern Science

1,2-Naphthoquinone-4-sulfonic acid, a compound with a rich history, continues to be a valuable tool in the modern laboratory. Its well-defined reactivity, particularly with nucleophiles, provides a simple yet robust platform for a variety of applications, from the quantitative analysis of pharmaceuticals to its use as a building block in the synthesis of novel compounds. This guide has provided a detailed overview of its fundamental properties and applications, offering a solid foundation for its effective use in research and development.

References

-

THE REACTION OF NAPHTHOQUINONE-4-SULFONATE WITH IMINO ACIDS. (URL: [Link])

-

(PDF) 1,2-Naphthoquinone-4-Sulphonic Acid Sodium Salt (NQS) as an Analytical Reagent for the Determination of Pharmaceutical Amine by Spectrophotometry. (URL: [Link])

-

1,2-Naphthoquinone-4-sulfonic acid | C10H6O5S | CID 10637 - PubChem. (URL: [Link])

-

1,2-Naphthoquinone-4-sulfonic acid, sodium salt - NIST WebBook. (URL: [Link])

-

The Reduction Potentials of Various Naphthoquinones | Journal of the American Chemical Society. (URL: [Link])

-

Effect of 1,2-naphthoquinone-4-sulfonic acid concentration on thiol... - ResearchGate. (URL: [Link])

-

1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis - PMC - PubMed Central. (URL: [Link])

-

Spectrophotometric Determination of Pharmaceutical Amine: Sodium-1,2- Naphthoquinone- 4- Sulfonate as a Chromogenic Reagent - ResearchGate. (URL: [Link])

-

1,2-Naphthoquinone-4-Sulphonic Acid Sodium Salt (NQS) as an Analytical Reagent for the Determination of Pharmaceutical Amine by Spectrophotometry | Semantic Scholar. (URL: [Link])

-

Spectrophotometric Method for Determination of Primaquine in Pharmaceutical Formulations via Derivatization with 1,2-Naphthoquinone-4-Sulfonate - Austin Publishing Group. (URL: [Link])

-

Redox and Nucleophilic Reactions of Naphthoquinones with Small Thiols and Their Effects on Oxidization of H2S to Inorganic and Organic Hydropolysulfides and Thiosulfate - DigitalCommons@TMC. (URL: [Link])

-

The reaction of naphthoquinone-4-sulfonate with imino acids - ResearchGate. (URL: [Link])

-

(PDF) 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis - ResearchGate. (URL: [Link])

-

1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis - PubMed. (URL: [Link])

-

4 - Organic Syntheses Procedure. (URL: [Link])

-

Variations in product in reactions of naphthoquinone with primary amines. (URL: [Link])

-

Redox properties of naphthoquinones. a One-electron reduction of the... - ResearchGate. (URL: [Link])

-

1,2-naphthoquinone-4 sulphonic acid sodium salt ar - Loba Chemie. (URL: [Link])

-

1,2-Naphthoquinone-4-sulfonic acid sodium salt (97%) - Amerigo Scientific. (URL: [Link])

-

1,2-Naphthoquinone-4-sulfonic acid, sodium salt - PhotochemCAD. (URL: [Link])

Sources

- 1. 1,2-Naphthoquinone-4-sulfonic acid 97 521-24-4 [sigmaaldrich.com]

- 2. 521-24-4 CAS | 1,2-NAPHTHOQUINONE-4 SULPHONIC ACID SODIUM SALT | Laboratory Chemicals | Article No. 04781 [lobachemie.com]

- 3. 1,2-Naphthoquinone-4-sulfonic acid sodium salt (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1,2-Naphthoquinone-4-sulfonic acid sodium salt, 97% 100 g | Request for Quote [thermofisher.com]

- 7. PhotochemCAD | 1,2-Naphthoquinone-4-sulfonic acid, sodium salt [photochemcad.com]

- 8. 1,2-Naphthoquinone-4-sulfonic acid, sodium salt [webbook.nist.gov]

- 9. 1,2-NAPHTHOQUINONE-4-SULFONIC ACID SODIUM SALT(521-24-4) 13C NMR spectrum [chemicalbook.com]

- 10. 1,2-NAPHTHOQUINONE-4-SULFONIC ACID SODIUM SALT(521-24-4) IR Spectrum [chemicalbook.com]

- 11. 1,2-Naphthoquinone-4-sulfonic acid | C10H6O5S | CID 10637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. "Redox and Nucleophilic Reactions of Naphthoquinones with Small Thiols " by Kenneth R Olson, Kasey J Clear et al. [digitalcommons.library.tmc.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 2017erp.com [2017erp.com]

- 19. austinpublishinggroup.com [austinpublishinggroup.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-

This guide provides an in-depth exploration of the methodologies employed to confirm the chemical structure of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, a compound of interest in various chemical and pharmaceutical research domains. We will move beyond a simple listing of techniques, delving into the strategic rationale behind the selection of each analytical method and the interpretation of the resulting data. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of modern structure elucidation workflows.

Foundational Understanding: The Importance of Structural Integrity

The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. For a compound like 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, also known as 3,4-dioxo-3,4-dihydronaphthalene-1-sulfonic acid, an unambiguous structural assignment is paramount for its application in research and development. The presence of a naphthalene core, a sulfonic acid group, and a diketone functionality presents a unique analytical challenge that requires a multi-faceted approach for complete characterization.

The Analytical Blueprint: A Multi-Technique Strategy

A single analytical technique is rarely sufficient for unequivocal structure determination. A synergistic approach, leveraging the strengths of various spectroscopic and analytical methods, provides the necessary cross-validation for a confident structural assignment. Our workflow is designed as a self-validating system, where data from each step corroborates the findings of the others.

Figure 2. A simplified representation of the carbon framework to be confirmed by NMR.

X-ray Crystallography: The Definitive Confirmation

Causality of Choice: While the combination of MS, IR, and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of molecular structure. [1][2]By diffracting X-rays off a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule and in the crystal lattice. [3][4][5] Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. The compound must be crystallized from a suitable solvent or solvent system to obtain single crystals of sufficient quality (typically > 0.1 mm in all dimensions). Techniques include slow evaporation, vapor diffusion, and cooling crystallization.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final, highly accurate structure.

The successful determination of the crystal structure provides incontrovertible evidence for the atomic connectivity, stereochemistry, and conformation of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-.

Conclusion

The structure elucidation of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo- is a systematic process that relies on the logical application of modern analytical techniques. By beginning with mass spectrometry to establish the molecular formula, followed by IR spectroscopy to identify key functional groups, and then employing a suite of NMR experiments to piece together the atomic connectivity, a highly confident structural assignment can be made. Ultimately, single-crystal X-ray crystallography can provide the definitive and unambiguous confirmation of the molecular architecture. This multi-faceted, self-validating approach ensures the scientific integrity of the structural assignment, which is a critical foundation for any further research or development involving this compound.

References

-

Analysis of Sulfonated Compounds by Ion-Exchange High-Performance Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A. [Link]

-

An X-ray investigation of the structure of some naphthalene derivatives. Proceedings of the Royal Society A. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

-

Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. ACS Publications. [Link]

-

1-naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, 3-(amidinohydrazone). PubChem. [Link]

-

X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. Taylor & Francis Online. [Link]

-

X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. ResearchGate. [Link]

-

X-ray diffraction study of the structure of liquid naphthalene at 368K. ResearchGate. [Link]

-

Mass spectral fragmentations of sulfonates. USC Stable Isotope Lab. [Link]

-

Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. [Link]

-

1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt (1:1). US EPA. [Link]

-

1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ester with 4,4'-(1-(4-(1-(4-hydroxyphenyl)-1-methylethyl)phenyl)ethylidene)bis(phenol). PubChem. [Link]

-

Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. [Link]

-

Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics. [Link]

-

1-Naphthalenesulfonic acid. NIST WebBook. [Link]

-

The vibrational spectrum of quinones. Part II. The infrared spectrum of 1,4-napthaquinone and 1,4-[2H6]naphthaquinone. RSC Publishing. [Link]

-

1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester. US EPA. [Link]

-

Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Sodium 3,4-dioxo-3,4-dihydronaphthalene-1-sulfonate, 97% Purity, C10H5NaO5S, 100 grams. CP Lab Safety. [Link]

-

1H NMR spectrum of compound 1. ResearchGate. [Link]

-

7-Amino-3,4-dihydroxy-naphthalene-2-sulfonic acid sodium salt. PubChem. [Link]

Sources

Spectroscopic Characterization of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this document synthesizes information from analogous structures and foundational spectroscopic principles to offer a robust predictive analysis. This guide is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds.

Molecular Structure and Functional Group Analysis

1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo- (also known as 1,4-naphthoquinone-3-sulfonic acid) possesses a unique combination of functional groups that dictate its spectroscopic behavior. Understanding these components is crucial for interpreting the spectral data.

-

Naphthalene Core: A bicyclic aromatic system that gives rise to characteristic signals in NMR and UV-Vis spectroscopy.

-

α,β-Unsaturated Ketone (Dione functionality): The two carbonyl groups in conjugation with the aromatic ring and each other will produce strong, characteristic absorptions in infrared (IR) spectroscopy.

-

Sulfonic Acid Group (-SO₃H): This highly polar, acidic group will have distinct features in both IR and NMR spectra.

The interplay of these groups, particularly the electronic effects of the electron-withdrawing dione and sulfonic acid moieties on the naphthalene ring, will result in a unique spectroscopic fingerprint.

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic data based on the analysis of related compounds and established spectroscopic theory.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Expected Molecular Weight:

| Formula | Average Mass | Monoisotopic Mass |

| C₁₀H₆O₅S | 238.22 g/mol | 237.9936 Da |

Fragmentation Pattern: The fragmentation of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo- in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways. The molecular ion peak (M⁺) should be observable. Common fragmentation patterns for related naphthalenesulfonic acids involve the loss of SO₂ (64 Da) and SO₃ (80 Da). The quinone structure may undergo characteristic retro-Diels-Alder reactions or loss of CO (28 Da).

Experimental Protocol: Acquiring High-Resolution Mass Spectra

A robust method for determining the elemental composition and confirming the molecular weight of the target compound involves high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Ionization Mode: Given the acidic nature of the sulfonic acid group, negative ion mode (ESI-) is expected to provide a strong signal for the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the [M-H]⁻ ion and use it to calculate the elemental composition. The high mass accuracy of the instrument (typically <5 ppm) allows for unambiguous formula determination.

Logical Workflow for Mass Spectrometry Analysis

Caption: Workflow for HRMS analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Sulfonic Acid) | 3200-2500 | Broad, Strong | The broadness is due to hydrogen bonding. |

| C=C stretch (Aromatic) | 1600-1450 | Medium-Strong | Multiple bands are expected in this region. |

| C=O stretch (Dione) | 1700-1650 | Strong | Conjugation with the aromatic ring will lower the frequency. Two distinct peaks may be observed. |

| S=O stretch (Sulfonic Acid) | 1250-1120 and 1080-1010 | Strong | Asymmetric and symmetric stretching modes, respectively. |

The presence of a strong, broad absorption in the O-H stretching region, coupled with intense absorptions for the C=O and S=O groups, would provide compelling evidence for the structure of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic proton of the sulfonic acid group. The chemical shifts will be influenced by the electron-withdrawing effects of the dione and sulfonic acid groups.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic Protons | 7.5 - 9.0 | m | - |

| Sulfonic Acid Proton | 10.0 - 13.0 | br s | - |

The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific substitution pattern and can be predicted more accurately using computational methods or by comparison with very similar structures.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic carbons and the carbonyl carbons of the dione.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 120 - 150 |

| Carbonyl Carbons | 170 - 190 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for sulfonic acids due to its ability to dissolve polar compounds and the exchangeable sulfonic acid proton being observable.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in distinguishing between CH, CH₂, and CH₃ groups (though only CH and quaternary carbons are expected here).

-

2D NMR: For unambiguous assignment of the aromatic signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on established correlations and the 2D NMR data.

NMR Data Acquisition and Analysis Pathway

Caption: A typical workflow for NMR-based structure elucidation.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended conjugation of the naphthalene ring with the dione functionality is expected to result in strong absorptions in the UV and possibly the visible region.

Predicted UV-Vis Absorption Maxima (in Methanol):

| Transition | Expected λ_max (nm) |

| π → π | 250 - 350 |

| n → π | > 350 |

The exact positions and intensities of the absorption maxima will be sensitive to the solvent polarity.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-. While experimental data for this specific molecule is not widely available, the principles outlined here, based on the well-understood spectroscopy of its constituent functional groups, offer a reliable starting point for researchers. The provided experimental protocols are designed to be robust and self-validating, ensuring high-quality data for the unambiguous identification and characterization of this and related compounds. It is strongly recommended that a combination of these spectroscopic techniques be employed for a comprehensive and definitive structural elucidation.

References

-

NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including spectroscopic information for a vast number of compounds. [Link]

-

PubChem: An open chemistry database at the National Institutes of Health (NIH), providing information on chemical structures, properties, and biological activities. [Link]

-

SpectraBase: A comprehensive spectral database offering a collection of NMR, IR, Raman, and mass spectra. [Link]

-

EPA Substance Registry Services (SRS): Provides information on substances tracked by the U.S. Environmental Protection Agency. [Link]

An In-depth Technical Guide to 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt, more commonly known as 1,2-Naphthoquinone-4-sulfonic acid ammonium salt, is a potent and versatile organic compound. While it has a long-standing history as a chromogenic agent for the detection and quantification of primary and secondary amines and amino acids, its significance in modern drug discovery extends far beyond this classical application. The reactive nature of the 1,2-naphthoquinone scaffold makes this compound an invaluable starting material for the synthesis of a diverse array of heterocyclic compounds with promising pharmacological activities.[1]

This technical guide provides a comprehensive overview of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt, from its fundamental physicochemical properties and a detailed synthesis protocol to its applications in the development of novel therapeutic agents, particularly in the realm of oncology.

Physicochemical Properties and Characterization

The precise physicochemical data for the ammonium salt are not extensively reported. However, the closely related and commercially available sodium salt (also known as Folin's reagent) provides a reliable reference for its expected properties.

Table 1: Physicochemical Properties of 1,2-Naphthoquinone-4-sulfonic acid salt

| Property | Value (for Sodium Salt) | Remarks |

| Molecular Formula | C₁₀H₅NNaO₅S | The ammonium salt is C₁₀H₈N₂O₅S. |

| Molecular Weight | 260.20 g/mol | The ammonium salt is 255.25 g/mol .[2] |

| Appearance | Dark orange to orange-brown powder[3] | The ammonium salt is a yellow-orange paste when freshly prepared. |

| Melting Point | 289 °C (decomposes) | The ammonium salt's melting point is not readily available. |

| Solubility | Soluble in water (50 mg/mL) and acetone; slightly soluble in alcohol and ethanol; insoluble in chloroform, benzene, ether, and petroleum ether.[4] | The ammonium salt is also expected to be water-soluble. |

| UV-Vis Absorption | λmax at approximately 250 nm in solution. | The exact wavelength may vary with the solvent and pH. |

Spectroscopic Characterization (of the Sodium Salt):

-

Infrared (IR) Spectroscopy: The IR spectrum of the sodium salt shows characteristic peaks corresponding to the carbonyl groups (C=O), the sulfonate group (S=O), and the aromatic ring structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: In a solution, the sodium salt typically exhibits a maximum absorbance around 250 nm.[5] This property is fundamental to its use in colorimetric assays.

Synthesis of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt

The synthesis of the ammonium salt is a well-established procedure, typically involving the oxidation of 1-amino-2-naphthol-4-sulfonic acid. The following protocol is adapted from a reliable synthetic methodology.

Experimental Protocol: Synthesis

Materials:

-

1-amino-2-naphthol-4-sulfonic acid

-

Nitric acid (specific gravity 1.42)

-

Saturated ammonium chloride solution

-

Ethanol

-

Ether

-

Ice

Procedure:

-

Preparation of the Nitric Acid Solution: In a 2-liter beaker, cool a mixture of 145 mL of nitric acid and 400 mL of water to 30°C in an ice-water bath.

-

Initiation of Oxidation: Remove the beaker from the ice bath. Add a small portion (approximately 10 g) of 1-amino-2-naphthol-4-sulfonic acid to the nitric acid solution with stirring. Allow the solution to stand without stirring. Oxidation should commence within 1-2 minutes, indicated by a color change to yellow. If the reaction does not start, carefully add 2 mL of concentrated nitric acid down the side of the beaker.

-

Controlled Addition: Once oxidation has started, return the beaker to the ice bath. Add the remaining 1-amino-2-naphthol-4-sulfonic acid in 20-25 g portions over 3-4 minutes with vigorous stirring after each addition. The mixture will begin to froth.

-

Froth Control: To control the frothing, carefully layer approximately 100 mL of ether on top of the reaction mixture.

-

Reaction Completion: The evolution of nitrogen oxides will be observed, and a stiff yellow-orange paste will form. Maintain the temperature between 25°C and 30°C by controlling the rate of addition and stirring. The oxidation is complete when gas evolution ceases, typically 3-4 minutes after the final addition.

-

Precipitation of the Ammonium Salt: Stir the thick mass until the temperature drops to 5-10°C. Add 175 mL of a saturated ammonium chloride solution.

-

Isolation and Washing: Cool the mixture to 0°C and collect the ammonium 1,2-naphthoquinone-4-sulfonate by vacuum filtration on a Büchner funnel. Wash the product with three equal portions of a cold mixture of 150 mL of saturated ammonium chloride solution and 100 mL of water. Follow this with two 50 mL portions of ethanol and then 300 mL of ether in small portions.

-

Drying: Spread the product in a thin layer and dry to a constant weight at 35-40°C.

Safety Precautions: This synthesis involves the use of concentrated nitric acid and the evolution of toxic nitrogen oxides. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Core Application: A Gateway to Bioactive Naphthoquinones

While its role as an analytical reagent is significant, the true power of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt in the context of drug development lies in its utility as a synthetic precursor. The sulfonate group at the 4-position is an excellent leaving group, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups and build complex molecular architectures.[1]

Reaction with Amines: A Key Transformation

The reaction of 1,2-Naphthoquinone-4-sulfonic acid ammonium salt with primary and secondary amines is a cornerstone of its synthetic utility. This reaction proceeds via a nucleophilic substitution mechanism, where the amine displaces the sulfonate group to form a new carbon-nitrogen bond. This reaction is the basis for its use in colorimetric analysis and, more importantly, for the synthesis of novel naphthoquinone derivatives.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2-Naphthoquinone-4-sulfonic acid | C10H6O5S | CID 10637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Naphthoquinone-4-sulfonic acid sodium salt, 97% 100 g | Request for Quote [thermofisher.com]

- 4. 521-24-4 CAS MSDS (1,2-NAPHTHOQUINONE-4-SULFONIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. PhotochemCAD | 1,2-Naphthoquinone-4-sulfonic acid, sodium salt [photochemcad.com]

- 6. benchchem.com [benchchem.com]

A Guide to the Reactive Dioxo Core of Naphthoquinones: Mechanisms, Protocols, and Applications in Drug Discovery

A Note on Chemical Nomenclature: This guide centers on the reactivity of the dioxo group within the naphthalene framework. The initial topic specified "1-Naphthalenesulfonic acid"; however, this compound contains a sulfonic acid group (-SO₃H), not a dioxo (quinone) moiety. The true bearers of this reactive functionality are naphthoquinones , such as 1,4-Naphthoquinone. Given their profound importance in medicinal chemistry and for the intended scientific audience, this guide has been structured to provide an in-depth exploration of the 1,4-naphthoquinone core, a privileged scaffold in drug development.

Part 1: The Naphthoquinone Core: An Engine of Biological Activity

The 1,4-naphthoquinone scaffold is a deceptively simple structure that contains a rich and tunable array of reactive sites. Its chemical personality is dominated by the α,β-unsaturated dicarbonyl system fused to a benzene ring. This arrangement creates a powerful electrophilic and redox-active center, making it a versatile tool for probing and modulating biological systems.

At its heart, the reactivity of 1,4-naphthoquinone is governed by two primary, often interconnected, chemical behaviors:

-

Redox Cycling: The quinone system can accept one or two electrons to form a semiquinone radical anion or a hydroquinone, respectively.[1] In biological systems, this reduction is often catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase-1 (NQO1).[1] The reduced forms can then be re-oxidized by molecular oxygen, creating a catalytic cycle that generates superoxide radicals and other reactive oxygen species (ROS).[2][3] This ability to induce oxidative stress is a cornerstone of its cytotoxic and signaling activities.[4][5]

-

Electrophilic Nature (Michael Acceptor): The electron-withdrawing carbonyl groups render the C2 and C3 positions of the quinone ring electron-deficient and thus susceptible to attack by nucleophiles.[1] This conjugate addition, or Michael addition, is particularly efficient with soft nucleophiles like the thiol groups found in cysteine residues of proteins and in glutathione.[6][7] This covalent modification of biological macromolecules is a key mechanism for enzyme inhibition and disruption of cellular function.[8]

These two features make naphthoquinones potent modulators of cellular fate, capable of inducing apoptosis, inhibiting cell proliferation, and acting as antimicrobial agents.[2][9][10]

Part 2: Key Chemical Transformations & Mechanistic Insights

Understanding the fundamental reactions of the naphthoquinone core is essential for designing new therapeutics and interpreting biological data. The following sections provide mechanistic details and validated experimental protocols for its most critical transformations.

Redox Cycling and the Generation of Reactive Oxygen Species (ROS)

The ability of naphthoquinones to act as redox catalysts is central to their use as anticancer agents.[11] The cycle begins when a cellular reductase, using NADH or NADPH as a cofactor, reduces the quinone (NQ) to a semiquinone radical (NQ•⁻).[8] This radical can then transfer its electron to molecular oxygen (O₂) to form the superoxide radical (O₂•⁻), regenerating the parent quinone to continue the cycle. This process floods the cell with ROS, overwhelming its antioxidant defenses and triggering apoptotic cell death.[4][5]

Caption: The catalytic cycle of ROS generation by 1,4-naphthoquinone.

Experimental Protocol: In Vitro ROS Detection Assay

This protocol provides a method for measuring intracellular ROS production in response to a naphthoquinone derivative using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Principle: DCFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, esterases cleave the acetate groups, trapping it as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), which can be quantified.

Methodology:

-

Cell Culture: Plate cells (e.g., A549 human lung carcinoma) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Probe Loading: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA in PBS to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

-

Compound Treatment: Remove the DCFDA solution and wash the cells twice with PBS. Add 100 µL of fresh culture medium containing the desired concentrations of the naphthoquinone compound (e.g., 0, 1, 5, 10, 25 µM). Include a positive control (e.g., 100 µM H₂O₂).

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at timed intervals (e.g., 0, 30, 60, 120 minutes) with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence of treated cells to that of the vehicle-treated control cells to determine the fold increase in ROS production.

| Parameter | Value |

| Cell Line | A549, HepG2, or other relevant cancer cell lines |

| Probe | 2',7'-dichlorofluorescin diacetate (DCFDA) |

| Excitation/Emission | 485 nm / 535 nm |

| Typical Concentration | 1-50 µM |

| Endpoint | Fold increase in fluorescence vs. control |

Michael Addition with Thiol Nucleophiles

The covalent modification of proteins via Michael addition is a critical mechanism for many targeted drugs. For 1,4-naphthoquinone, this reaction proceeds readily with biological thiols like glutathione or cysteine residues on enzymes, forming stable carbon-sulfur bonds.[7][12] This can lead to irreversible enzyme inhibition and depletion of cellular antioxidant pools, further sensitizing cells to oxidative stress.[7]

Caption: Mechanism of the Thia-Michael addition to 1,4-naphthoquinone.

Experimental Protocol: Synthesis of a Naphthoquinone-Thiol Adduct

This protocol describes the straightforward synthesis of a thia-Michael adduct from 1,4-naphthoquinone and a thiol, a reaction that can be performed under mild, solvent-free conditions.[13][14]

Principle: The α,β-unsaturated system of the quinone readily accepts the thiol nucleophile without the need for a strong catalyst. The reaction is often fast and provides high yields.[14]

Methodology:

-

Reagent Preparation: In a small glass vial, combine 1,4-naphthoquinone (1.0 mmol, 158 mg).

-

Reactant Addition: Add the thiol (e.g., 4-methoxythiophenol, 2.0 mmol, 280 mg). Note: Using an excess of the thiol can drive the reaction to completion.[13]

-

Reaction Conditions: Stir the mixture vigorously with a small magnetic stir bar at 30°C. The reaction is typically solvent-free. If a reactant is solid, gentle warming (up to 80°C) may be required to create a melt.[14]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 4:1). The disappearance of the starting naphthoquinone spot indicates completion, typically within 15-60 minutes.[14]

-

Work-up and Purification: Once complete, dissolve the crude mixture in a minimal amount of dichloromethane. Purify the product directly via flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to isolate the pure adduct.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diels-Alder Cycloaddition

Beyond its biological reactivity, 1,4-naphthoquinone is a valuable building block in organic synthesis. It serves as an excellent dienophile (an electron-poor alkene component) in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings.[15] This reaction has been used to construct complex polycyclic and hydroanthraquinone structures, which are scaffolds for numerous natural products.[15][16]

Experimental Protocol: Diels-Alder Reaction of 1,4-Naphthoquinone

This protocol details the synthesis of 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, adapted from a validated procedure.[17]

Principle: The electron-deficient double bond of 1,4-naphthoquinone reacts with an electron-rich conjugated diene to form a new six-membered ring.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,4-naphthoquinone (6.33 g, 40 mmol) in 100 mL of ethanol with magnetic stirring.

-

Diene Addition: Add 2,3-dimethyl-1,3-butadiene (4.95 mL, 44 mmol) to the solution via syringe.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C. Maintain a gentle reflux overnight (approximately 12 hours).

-

Crystallization: After the reflux period, remove the heat source and allow the reaction mixture to cool slowly to room temperature. The solid crystalline product should begin to precipitate. Cooling in an ice bath can enhance crystallization.[17]

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Yield: Dry the resulting light-gray solid under vacuum to obtain the final product (typical yield >95%).[17]

-

Characterization: Verify the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 3: Applications in Drug Development: From Scaffold to Therapy

The versatile reactivity of the dioxo core has made naphthoquinones a privileged scaffold in medicinal chemistry.[9] By understanding and tuning the mechanisms described above, scientists can design potent and selective therapeutic agents.

| Compound Class | Primary Mechanism(s) | Therapeutic Application | Example |

| Simple Naphthoquinones | Redox Cycling, ROS Generation, Michael Addition | Anticancer, Antimicrobial[2][18] | Plumbagin, Juglone |

| Vitamin K Analogues | Redox Cycling (as cofactors), Enzyme Inhibition | Hemostasis, Anticoagulants[1][19] | Menadione (Vitamin K₃) |

| Natural Products | ROS Generation, DNA/RNA Synthesis Inhibition | Anticancer, Antiparasitic[20][21][22] | Lapachol |

| Synthetic Derivatives | Targeted Covalent Inhibition, ROS-mediated Apoptosis | Targeted Cancer Therapy[4][23][24] | EPDMNQ, ENDMNQ[4] |

A prominent example is Lapachol , a natural naphthoquinone with a wide spectrum of activities, including antitumor, anti-inflammatory, and antiparasitic effects.[21][25] Its mechanisms are multifaceted, involving the inhibition of DNA and RNA synthesis, interference with the electron transport chain, and acting as a vitamin K antagonist.[19][20][21] The development of Lapachol and its derivatives highlights the therapeutic potential that can be unlocked from the reactive dioxo core.[22]

Part 4: Conclusion

The dioxo group of the 1,4-naphthoquinone core is not a static structural feature but a dynamic center of chemical reactivity. Its capacity for redox cycling and its susceptibility to nucleophilic attack provide a powerful dual-mechanism platform for influencing biological systems. For researchers in chemistry and drug development, a deep understanding of these reaction pathways—from mechanistic principles to practical experimental execution—is paramount. By harnessing this reactivity, the naphthoquinone scaffold will continue to serve as a valuable starting point for the synthesis of complex molecules and the development of next-generation therapeutics.

References

-

Allen, C. F. H.; Bell, A. Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. SynArchive. [Link]

-

Loredo-Carrillo, S. E., et al. (2024). Description of Some Methodologies for the Synthesis of 1,4-Naphthoquinone Derivatives and Examples of their Biological Activity: A Review. Current Organic Chemistry, 28(14). [Link]

-

Eyong, K. O., et al. (2007). Lapachol: an overview. ARKIVOC, 2007(ii), 145-171. [https://www.semantic scholar.org/paper/Lapachol%3A-an-overview-Eyong-Folefoc/394c8e76274431e2898c1995a943a41103c81216]([Link] scholar.org/paper/Lapachol%3A-an-overview-Eyong-Folefoc/394c8e76274431e2898c1995a943a41103c81216)

-

Synthesis of 1,4-naphthoquinone derivatives. ResearchGate. [Link]

-

Espinosa-Bustos, C., et al. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. International Journal of Molecular Sciences, 24(3), 2095. [Link]

-

Lauer, G., et al. (2021). 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling. Antioxidants, 10(10), 1549. [Link]

-

Jia, L., et al. One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. [Link]

-

Dilly, S., et al. (2016). Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs. European Journal of Medicinal Chemistry, 121, 346-351. [Link]

-

Proposed mechanisms for the formation of 1,4-naphthoquinone-2,3-bis-sulfides. ResearchGate. [Link]

-

Badolato, M., et al. (2018). Discovery of 1,4-Naphthoquinones as a New Class of Antiproliferative Agents Targeting GPR55. ACS Medicinal Chemistry Letters, 9(10), 1030-1035. [Link]

-

Semwal, A., et al. (2022). Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. Arabian Journal of Chemistry, 15(1), 103504. [Link]

-

A comprehensive review on β-lapachone: Mechanisms, structural modifications, and therapeutic potentials. ResearchGate. [Link]

-

Su, C.-H., et al. (2006). One-pot synthesis of 1,4-naphthoquinones and related structures with laccase. Green Chemistry, 8(9), 812-816. [Link]

-

Abderrahim, R., et al. (2022). Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity. RSC Advances, 12(29), 18585-18596. [Link]

-

Synthesis of 1,4 Naphthoquinone Derivatives and their In-Silico Evaluations. International Journal for Multidisciplinary Research. [Link]

-

Lapachol. PubChem, National Institutes of Health. [Link]

-

Basic structure and redox forms of 1,4-NQs. ResearchGate. [Link]

-

Zhang, Y., et al. (2019). The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells. Bioorganic & Medicinal Chemistry, 27(8), 1577-1587. [Link]

-

Preusch, P. C., & Suttie, J. W. (1984). Lapachol inhibition of vitamin K epoxide reductase and vitamin K quinone reductase. Archives of Biochemistry and Biophysics, 234(2), 405-412. [Link]

-

Badolato, M., et al. (2018). Discovery of 1,4-Naphthoquinones as a New Class of Antiproliferative Agents Targeting GPR55. ACS Medicinal Chemistry Letters, 9(10), 1030-1035. [Link]

-

Mishina, Y., et al. (2023). Redox and Nucleophilic Reactions of Naphthoquinones with Small Thiols and Their Effects on Oxidization of H₂S to Inorganic and Organic Hydropolysulfides and Thiosulfate. Antioxidants, 12(4), 951. [Link]

-

Gathright, B. A., et al. (2020). Photochemical Redox Cycling of Naphthoquinones Mediated by Methylene Blue and Pheophorbide A. Photochemistry and Photobiology, 96(5), 1018-1028. [Link]

-

Preparation of Indolin-3-one-Containing 1,4-Naphthoquinone Derivatives via Organocatalytic Asymmetric Michael Addition Reaction. The Journal of Organic Chemistry. [Link]

-

Redox properties of naphthoquinones. ResearchGate. [Link]

-

Boeckman, R. K., & Dolak, T. M. (1979). Syntheses of substituted 1,4-naphthoquinones by Diels–Alder addition of methoxycyclohexadienes to substituted 1,4-benzoquinones. Journal of the Chemical Society, Perkin Transactions 1, 44-49. [Link]

-

Wang, L., et al. (2013). Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts. Beilstein Journal of Organic Chemistry, 9, 2122-2127. [Link]

-

Besold, J., & Brückner, R. (2018). A versatile Diels–Alder approach to functionalized hydroanthraquinones. Beilstein Journal of Organic Chemistry, 14, 2816-2824. [Link]

-

Micheletti, J., et al. (2022). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. Molecules, 27(17), 5621. [Link]

-

Das, B., et al. (2006). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. ARKIVOC, 2006(xii), 130-137. [https://www.semantic scholar.org/paper/Michael-addition-of-thiols-to-%CE%B1%2C%CE%B2-unsaturated-Das-Venkateswarlu/7d043d7894a45050f55c26b801a357f44d156513]([Link] scholar.org/paper/Michael-addition-of-thiols-to-%CE%B1%2C%CE%B2-unsaturated-Das-Venkateswarlu/7d043d7894a45050f55c26b801a357f44d156513)

-

Micheletti, J., et al. (2022). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. Molecules, 27(17), 5621. [Link]

-

Das, B., et al. (2006). Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds. ARKIVOC, 2006(12), 130-137. [Link]

-

Michael Addition catalyzed by Quinine Derivative. Buchler GmbH. [Link]

-

Zhang, Y., et al. (2019). Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells. Molecular Medicine Reports, 19(2), 1145-1153. [Link]

-

In vitro Production of Reactive Oxygen Species (ROS) by Sampangine. ResearchGate. [Link]

-

Generation of reactive oxygen species (ROS)-a possible mechanism of action of naphthoquinones. ResearchGate. [Link]

Sources

- 1. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Description of Some Methodologies for the Synthesis of 1,4-Naphthoquinone Derivatives and Examples of their Biological Activity: A Review | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redox and Nucleophilic Reactions of Naphthoquinones with Small Thiols and Their Effects on Oxidization of H2S to Inorganic and Organic Hydropolysulfides and Thiosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01814D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]